N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is a chemical compound with diverse applications in scientific research, particularly in organic synthesis and biological studies. This compound is characterized by its unique structure, which includes a tert-butylamino group and a trichloroethyl moiety.
The compound is cataloged under the CAS number 301812-68-0 and has a molecular formula of with a molecular weight of approximately 337.68 g/mol. It is available from various chemical suppliers for research purposes.
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is classified as an amide due to the presence of the amide functional group. It also features halogen substituents, specifically three chlorine atoms, which contribute to its reactivity and potential biological activity.
The synthesis of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Common purification techniques include recrystallization and chromatography to isolate the final product from side reactions or unreacted starting materials.
The molecular structure of N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide can be represented as follows:
CCCCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC(=C1)C
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide can participate in various chemical reactions:
The mechanism of action for N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific biological targets. The tert-butylamino group allows for hydrogen bonding with target proteins, while the trichloroethyl moiety engages in hydrophobic interactions. These interactions can influence enzyme activity or receptor binding, potentially leading to varied biological effects.
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide has several significant applications:
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 491589-22-1
CAS No.: 88048-09-3